molecular formula C10H12ClNO2 B2465600 Methyl 3-[(3-chlorophenyl)amino]propanoate CAS No. 42313-47-3

Methyl 3-[(3-chlorophenyl)amino]propanoate

Cat. No.: B2465600
CAS No.: 42313-47-3
M. Wt: 213.66
InChI Key: XPIGGVNFTOYVPC-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)amino]propanoate (CAS: 277745-44-5) is a propanoate ester derivative featuring a 3-chlorophenyl group linked via an amino moiety to the β-carbon of the ester. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive arylpropionates, often serving as a precursor or intermediate in drug synthesis .

Properties

IUPAC Name

methyl 3-(3-chloroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIGGVNFTOYVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorophenyl)amino]propanoate typically involves the reaction of 3-chlorophenylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorophenyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 3-[(3-chlorophenyl)amino]propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of Methyl 3-[(3-chlorophenyl)amino]propanoate and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Applications/Notes
This compound (277745-44-5) C₁₀H₁₂ClNO₂ 213.66 Amino group at β-carbon, 3-Cl-phenyl Not reported Pharmaceutical intermediate
Methyl 3-(3-chlorophenyl)propanoate (103040-43-3) C₁₀H₁₁ClO₂ 198.65 No amino group; direct 3-Cl-phenyl linkage Not reported Higher similarity (0.98)
Ethyl 3-(3-chlorophenyl)propanoate (7116-35-0) C₁₁H₁₃ClO₂ 212.67 Ethyl ester instead of methyl Not reported Lower similarity (0.93)
Methyl 3-(4-nitrophenyl)propanoate (CAS 42 in ) C₁₀H₁₁NO₄ 209.20 4-NO₂ substituent; no amino group 73–74 Bioactive derivatives
Methyl 3-{[(3-chlorophenyl)carbamoyl]amino}-3-(3-fluorophenyl)propanoate (439121-10-5) C₁₇H₁₆ClFN₂O₃ 350.77 Carbamoyl amino group; 3-F substituent Not reported Enhanced bioactivity potential
Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate (1366303-93-6) C₁₄H₁₇ClFNO₄ 317.74 Boc-protected amino; 2-F,3-Cl substituents Not reported Synthetic intermediate

Analysis of Substituent Effects

Amino Group Influence
  • Bioactivity: Amino-substituted propanoates are often explored for receptor-binding applications, whereas nitro or methyl derivatives (e.g., Methyl 3-(4-nitrophenyl)propanoate) may exhibit altered electronic properties, affecting interactions with biological targets .
Halogen Substituents
  • Chlorine Position: Methyl 3-(2-chlorophenyl)propanoate (CAS 74124-86-0) has a lower similarity score (0.91) due to steric and electronic differences from the 3-Cl isomer .
Ester Group Variations
  • Ethyl esters (e.g., CAS 7116-35-0) exhibit reduced polarity compared to methyl esters, impacting lipophilicity and bioavailability .

Biological Activity

Methyl 3-[(3-chlorophenyl)amino]propanoate, a compound with the molecular formula C12_{12}H14_{14}ClN O2_2 and a molecular weight of approximately 227.69 g/mol, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an ester and features a chlorophenyl group attached to a methylamino moiety. Its structure can be represented as follows:

Methyl 3 3 chlorophenyl amino propanoate\text{Methyl 3 3 chlorophenyl amino propanoate}

This compound exhibits its biological effects through interactions with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

The precise molecular targets remain under investigation, but initial studies suggest significant potential in therapeutic contexts, particularly in cancer treatment.

Antimicrobial Activity

Research indicates that this compound has exhibited antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibacterial drug development.

Anticancer Activity

A notable area of research focuses on the anticancer properties of this compound. In a study examining its effects on HCT-116 colon cancer cells, several derivatives were synthesized and tested. The results indicated that some derivatives displayed potent antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Specifically, compounds 7a and 7g showed the highest inhibitory activity at 0.12 mg/mL .

CompoundIC50 (mg/mL)Activity
7a0.12High
7g0.12High
7d0.81Moderate

This suggests that this compound and its derivatives could serve as effective agents in cancer therapy.

Case Studies

  • Colon Cancer Study : A series of experiments were conducted to evaluate the efficacy of this compound derivatives against HCT-116 cells. The study concluded that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer therapeutics .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings suggested significant inhibitory effects, warranting further investigation into its application as an antibacterial agent.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with methyl acrylate under basic conditions. This method allows for precise control over reaction parameters, enhancing yield and purity.

Industrial and Research Applications

  • Pharmaceutical Development : The compound is being explored as a precursor in drug development due to its promising biological activities.
  • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

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